molecular formula C19H15ClN2O6 B15037179 N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]glycine

N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]glycine

Cat. No.: B15037179
M. Wt: 402.8 g/mol
InChI Key: AOFNNRJRAISPNR-AUWJEWJLSA-N
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Description

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between a benzodioxole derivative and a chlorophenylformamide under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into simpler compounds or alter its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical tool.

    Medicine: Research explores its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are conducted to elucidate these interactions at the molecular level, providing insights into its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-[(2Z)-3-(6,7-Dimethoxy-2H-1,3-Benzodioxol-5-yl)-2-Hydroxyprop-2-enal: Shares the benzodioxole ring but differs in functional groups.

    2-{[(2H-1,3-Benzodioxol-5-yl)(Hydroxy)Methylidene]Amino}Acetic Acid: Contains a similar benzodioxole structure but with different substituents.

Uniqueness

2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClN2O6

Molecular Weight

402.8 g/mol

IUPAC Name

2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C19H15ClN2O6/c20-13-4-2-1-3-12(13)18(25)22-14(19(26)21-9-17(23)24)7-11-5-6-15-16(8-11)28-10-27-15/h1-8H,9-10H2,(H,21,26)(H,22,25)(H,23,24)/b14-7-

InChI Key

AOFNNRJRAISPNR-AUWJEWJLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCC(=O)O)\NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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